Cy5-DBCO

Description

Properties

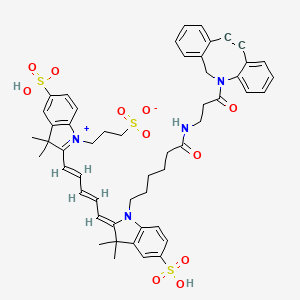

Molecular Formula |

C52H56N4O11S3 |

|---|---|

Molecular Weight |

1009.2 g/mol |

IUPAC Name |

3-[2-[(1E,3E,5Z)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C52H56N4O11S3/c1-51(2)42-34-40(69(62,63)64)25-27-45(42)54(31-14-6-9-22-49(57)53-30-29-50(58)56-36-39-18-11-10-16-37(39)23-24-38-17-12-13-19-44(38)56)47(51)20-7-5-8-21-48-52(3,4)43-35-41(70(65,66)67)26-28-46(43)55(48)32-15-33-68(59,60)61/h5,7-8,10-13,16-21,25-28,34-35H,6,9,14-15,22,29-33,36H2,1-4H3,(H3-,53,57,59,60,61,62,63,64,65,66,67) |

InChI Key |

LQHUKJFMCCLWEL-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

Cy5-DBCO: An In-depth Technical Guide to a Key Player in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5-DBCO, or Cyanine5-dibenzoazacyclooctyne, is a powerful molecular tool at the forefront of bioconjugation and bioorthogonal chemistry. It consists of two key components: the Cy5 fluorophore, a bright, far-red fluorescent dye, and a DBCO (dibenzocyclooctyne) group.[1][2] This unique combination allows for the highly specific and efficient labeling of biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[3][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, key applications, and detailed experimental protocols.

Core Principles: The Power of "Click Chemistry"

This compound's functionality is rooted in a type of bioorthogonal chemistry known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4] This reaction, often referred to as "copper-free click chemistry," involves the rapid and highly specific reaction between the strained alkyne of the DBCO group and an azide moiety to form a stable triazole linkage.

The key advantages of this approach include:

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without the need for a toxic copper catalyst, making it ideal for use in living cells and even whole organisms.

-

High Specificity: The DBCO and azide groups are bioorthogonal, meaning they do not react with other functional groups present in biological systems, ensuring highly specific labeling of the target molecule.

-

Efficiency and Speed: The inherent ring strain of the DBCO molecule significantly accelerates the reaction rate, often allowing for complete labeling within an hour.

-

Stability: The resulting triazole linkage is a stable, covalent bond, ensuring that the fluorescent label remains attached to the target molecule.

Quantitative Data

The efficiency and kinetics of the SPAAC reaction are crucial for successful experimental design. The following tables summarize key quantitative data for this compound and related molecules.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | References |

| Molecular Weight | ~1009.22 g/mol | |

| Excitation Maximum (λex) | ~646-650 nm | |

| Emission Maximum (λem) | ~665-671 nm | |

| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |

| Solubility | Water, DMSO, DMF | |

| Appearance | Blue solid |

Table 2: Reaction Kinetics of DBCO with Azides

| Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | References |

| DBCO with benzyl azide | ~0.1 - 1.0 | Room temperature, various organic co-solvents | |

| DBCO with peptide-azide | 0.34 | HBS buffer (pH 7.4), 25°C | |

| DBCO-antibody with azide | 0.18 - 0.37 (with PEG linker) | PBS buffer, room temperature |

Experimental Protocols

This section provides detailed methodologies for key applications of this compound.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the labeling of an antibody with this compound via an NHS ester linkage to primary amines on the antibody.

Materials:

-

Antibody of interest (free of sodium azide and BSA)

-

This compound-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Antibody Preparation:

-

If present, remove sodium azide from the antibody solution using a desalting column or dialysis against the Reaction Buffer.

-

Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

-

-

This compound-NHS Ester Preparation:

-

Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound-NHS ester to the antibody solution.

-

Mix gently and incubate for 1-2 hours at room temperature, protected from light.

-

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unconjugated this compound by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~650 nm (for Cy5).

-

Protocol 2: Metabolic Labeling of Cell Surface Sialoglycans

This protocol outlines the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling with this compound.

Materials:

-

Cells of interest

-

Cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells in their standard growth medium supplemented with 10-50 µM Ac₄ManNAz for 1-3 days. This allows the cells to metabolize the azido-sugar and display it on their surface glycans.

-

-

Cell Harvesting and Washing:

-

Harvest the cells and wash them twice with PBS to remove any unincorporated azido-sugar.

-

-

This compound Labeling:

-

Resuspend the cells in PBS containing 1-5% FBS.

-

Add this compound to a final concentration of 10-50 µM.

-

Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS containing 1% FBS to remove unbound this compound.

-

-

Analysis:

-

The labeled cells can now be analyzed by flow cytometry to quantify the fluorescence intensity or visualized using fluorescence microscopy.

-

Protocol 3: In Vivo Pre-targeting Strategy for Tumor Imaging

This protocol describes a two-step "pre-targeting" approach for in vivo imaging. An azide-modified antibody is first administered and allowed to accumulate at the tumor site, followed by the injection of this compound for imaging.

Materials:

-

Tumor-bearing animal model

-

Azide-modified tumor-targeting antibody

-

This compound

-

Sterile PBS

-

In vivo imaging system (e.g., IVIS)

Procedure:

-

Antibody Administration:

-

Intravenously inject the azide-modified antibody into the tumor-bearing animal.

-

Allow 24-72 hours for the antibody to accumulate at the tumor site and for unbound antibody to clear from circulation.

-

-

This compound Administration:

-

Prepare a sterile solution of this compound in PBS.

-

Intravenously inject the this compound solution into the animal.

-

-

In Vivo Imaging:

-

At various time points post-injection (e.g., 1, 4, 12, 24 hours), image the animal using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy5.

-

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the logical flow of experiments and the underlying biological pathways.

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: Experimental workflow for in vivo pre-targeting imaging.

Troubleshooting

Even with robust protocols, challenges can arise. This section addresses common issues encountered during this compound labeling experiments.

Table 3: Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low or no fluorescence signal | Inefficient metabolic labeling with azido-sugar. | Optimize the concentration and incubation time of the azido-sugar for your specific cell line. Ensure the azido-sugar reagent is not degraded. |

| Insufficient this compound concentration or incubation time. | Increase the concentration of this compound or extend the incubation time. | |

| Inaccessible azide groups on the cell surface. | Ensure cells are healthy and not overly confluent. For intracellular targets, ensure proper permeabilization. | |

| Incorrect imaging settings. | Verify the use of the correct laser line (e.g., 633 nm or 647 nm) and emission filter for Cy5. | |

| High background fluorescence | Incomplete removal of unbound this compound. | Increase the number and duration of washing steps after the labeling reaction. |

| Non-specific binding of this compound. | Include a blocking step (e.g., with BSA or serum) before adding this compound, especially in antibody-based applications. | |

| Autofluorescence of cells or tissue. | Image an unlabeled control sample to assess the level of autofluorescence. If high, consider using a quencher or a different fluorescent dye with a longer wavelength. | |

| Cell death or altered morphology | Cytotoxicity of labeling reagents. | Although generally biocompatible, test a range of concentrations for the azido-sugar and this compound to find the optimal balance between labeling efficiency and cell health. |

Conclusion

This compound has emerged as an indispensable tool for researchers in various fields, including cell biology, immunology, and drug development. Its ability to facilitate highly specific and efficient fluorescent labeling in living systems through copper-free click chemistry has opened up new avenues for understanding complex biological processes. By following well-defined protocols and understanding the underlying principles, researchers can effectively harness the power of this compound to advance their scientific discoveries.

References

An In-depth Technical Guide to the Cy5-DBCO Mechanism of Action in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Introduction

In the landscape of modern biological research and drug development, the ability to specifically tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for chemical reactions to occur within living systems without interfering with endogenous biochemical processes. A cornerstone of this field is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of "click chemistry."[1][2] This reaction enables the covalent ligation of an azide-functionalized molecule with a strained alkyne.

The Cy5-DBCO conjugate is a premier reagent for SPAAC-based applications. It comprises two key components: Dibenzocyclooctyne (DBCO), a highly reactive strained alkyne that drives the reaction, and Cyanine5 (Cy5), a bright, photostable, far-red fluorophore that enables sensitive detection.[3] This guide provides a detailed examination of the this compound mechanism of action, quantitative performance data, and standard experimental protocols for its use.

The Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The SPAAC reaction between an azide and DBCO is a bioorthogonal ligation that proceeds rapidly and selectively under physiological conditions.[1] The reaction is driven by the significant ring strain of the DBCO molecule, which lowers the activation energy of the cycloaddition, obviating the need for a cytotoxic copper catalyst.[2]

-

Introduction of the Azide Handle : The process begins with the introduction of an azide moiety (-N₃) into a target biomolecule. This can be achieved through metabolic labeling, where cells are fed unnatural sugars or amino acids containing an azide group, or through direct chemical modification of purified proteins or nucleic acids.

-

The [3+2] Cycloaddition : The azide acts as a 1,3-dipole that reacts with the strained triple bond (the dipolarophile) of the DBCO molecule.

-

Formation of a Stable Triazole : This concerted [3+2] cycloaddition reaction results in the formation of a stable, covalent triazole linkage, permanently attaching the Cy5 fluorophore to the target biomolecule.

The specificity of this reaction is exceptional; the azide and DBCO groups are abiotic and do not participate in side reactions with other functional groups present in a complex biological milieu.

Component Analysis and Quantitative Data

The efficacy of this compound is rooted in the distinct properties of its constituent parts: the Cy5 fluorophore and the DBCO reactive group.

Cy5 Fluorophore

Cy5 is a synthetic cyanine dye prized for its excellent photophysical properties. Its excitation and emission maxima are in the far-red portion of the spectrum, a region where cellular autofluorescence is minimal, leading to high signal-to-noise ratios in imaging applications.

| Property | Value | Reference(s) |

| Maximum Excitation (λex) | ~649-650 nm | |

| Maximum Emission (λem) | ~666-670 nm | |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.20 |

DBCO Reaction Kinetics

The performance of a bioorthogonal reaction is defined by its speed. SPAAC reaction rates are described by second-order rate constants, which quantify the intrinsic reactivity of the cycloalkyne. DBCO exhibits exceptionally fast kinetics compared to other strained alkynes, ensuring efficient labeling even at low concentrations.

| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) (with Benzyl Azide) | Reference(s) |

| DBCO | 0.24 - 0.31 | |

| BCN | 0.07 |

Experimental Protocols

The following are generalized protocols for common applications of this compound. Researchers should optimize concentrations and incubation times for their specific cell type or protein of interest.

Protocol 1: Cell Surface Glycan Labeling

This protocol describes the labeling of cell surface sialoglycans for analysis by flow cytometry or fluorescence microscopy.

-

Metabolic Labeling : Culture mammalian cells in complete medium. The day after seeding, supplement the medium with 10-50 µM of an azido-sugar precursor (e.g., peracetylated N-azidoacetyl-D-mannosamine, Ac₄ManNAz). Incubate for 1-3 days under normal growth conditions to allow metabolic incorporation of the azide groups into cell surface glycans.

-

Cell Harvest and Washing : Gently wash the cells two to three times with pre-warmed, azide-free phosphate-buffered saline (PBS) to remove unincorporated azido-sugar.

-

SPAAC Reaction : Incubate the cells with 5-30 µM this compound in a suitable buffer (e.g., PBS with 1% FBS) for 30-60 minutes at room temperature or 37°C, protected from light.

-

Final Washing : Wash the cells three to four times with buffer to remove excess, unreacted this compound.

-

Analysis : Resuspend cells for flow cytometry or mount on slides for fluorescence microscopy. Analyze using appropriate laser lines (e.g., 633 nm or 647 nm) and emission filters.

Protocol 2: In Vitro Protein Labeling

This protocol outlines the labeling of a purified protein that has been modified to contain an azide group.

-

Protein Preparation : Prepare the azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4). The azide can be introduced site-specifically via genetic code expansion or non-specifically by reacting protein lysine residues with an Azide-NHS ester.

-

SPAAC Reaction : Add this compound to the protein solution. A 2-4 fold molar excess of the dye over the protein is a common starting point. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification : Remove unreacted this compound using a spin desalting column appropriate for the molecular weight of the protein. This step is crucial to prevent background signal from free dye.

-

Confirmation of Labeling : Analyze the purified, labeled protein via SDS-PAGE. Scan the gel using a fluorescence imager with settings appropriate for Cy5. A fluorescent band at the correct molecular weight for the protein confirms successful conjugation.

Logical Framework for Bioorthogonal Labeling

The entire process, from biological precursor to detectable signal, follows a clear logical pathway. This begins with the introduction of a bioorthogonal chemical reporter (the azide) into a biological system, followed by the specific reaction with a complementary probe (this compound), and culminates in signal detection.

References

An In-depth Technical Guide to Cy5-DBCO: Excitation, Emission, and Bioorthogonal Labeling Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe Cy5-DBCO, a key reagent in copper-free click chemistry. It details its spectral properties, provides experimental protocols for its use in labeling biomolecules, and illustrates a common experimental workflow. This information is intended to enable researchers to effectively integrate this compound into their experimental designs for applications ranging from in vitro assays to in vivo imaging.

Core Spectroscopic and Photophysical Properties

This compound is a near-infrared fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This modification allows for its use in strain-promoted alkyne-azide cycloaddition (SPAAC), a highly specific and biocompatible "click chemistry" reaction. The reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~646 - 651 nm | [2][3][4] |

| Emission Maximum (λem) | ~662 - 670 nm | [2] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.2 - 0.27 |

Note: The exact spectral characteristics may vary slightly depending on the solvent and conjugation state.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

General Protocol for Labeling Azide-Modified Proteins

This protocol describes the labeling of a protein containing an azide group with this compound.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)

-

This compound

-

Anhydrous DMSO or DMF

-

Spin desalting columns or dialysis equipment for purification

Procedure:

-

Prepare Protein Solution: Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to create a stock solution of 1-10 mM.

-

Labeling Reaction: Add a 3-5 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to maintain protein integrity.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unreacted this compound using a spin desalting column or through dialysis against an appropriate buffer.

-

Characterization: Confirm labeling by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Cy5). The degree of labeling can be calculated from these values.

Protocol for Labeling Live Cells via Metabolic Glycoengineering

This protocol outlines the labeling of cell surface glycans after metabolically incorporating an azide-containing sugar.

Materials:

-

Cells in culture

-

Azide-modified sugar precursor (e.g., Ac₄ManNAz)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Metabolic Labeling: Culture cells in the presence of an azide-modified sugar precursor (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days. This will incorporate azide groups into the cell surface glycans.

-

Cell Preparation: Gently wash the cells twice with warm PBS to remove any unincorporated azide sugar.

-

This compound Labeling: Prepare a solution of this compound in a biocompatible buffer (e.g., PBS with 1% FBS) at a final concentration of 5-50 µM.

-

Incubation: Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells three to four times with PBS to remove any unreacted this compound.

-

Imaging: The labeled cells can now be visualized using fluorescence microscopy or quantified by flow cytometry using the appropriate laser lines and emission filters for Cy5.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the metabolic labeling and subsequent tracking of cancer cells using this compound. This process allows for the non-invasive monitoring of cell localization and dynamics in vitro and in vivo.

Caption: Workflow for metabolic labeling and in vivo tracking of cancer cells.

This guide provides foundational information for the use of this compound. For specific applications, further optimization of reaction conditions, concentrations, and incubation times may be necessary to achieve the desired labeling efficiency and signal-to-noise ratio.

References

- 1. longdom.org [longdom.org]

- 2. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sklac.nju.edu.cn [sklac.nju.edu.cn]

- 4. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Water Solubility of Cy5-DBCO: A Technical Guide for Biological Experiments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility of Cy5-DBCO (Cyanine5-dibenzyocyclooctyne), a critical parameter for its successful application in biological experiments. Understanding and optimizing the solubility of this fluorescent probe is paramount for achieving reliable and reproducible results in techniques such as cell labeling, tracking, and bioconjugation. This document offers quantitative solubility data, detailed experimental protocols, and visual workflows to assist researchers in effectively utilizing this compound.

Core Concepts: Structure and Solubility

Cyanine dyes, including Cy5, are known for their bright fluorescence and photostability, making them popular choices for biological imaging. However, the core cyanine structure can be hydrophobic. To counteract this, this compound is often chemically modified to enhance its water solubility, which is crucial for its use in aqueous biological environments. The most common modification is the addition of sulfonate groups, leading to "Sulfo-Cy5-DBCO" variants. These negatively charged groups significantly improve the molecule's ability to dissolve in aqueous buffers. The dibenzocyclooctyne (DBCO) group enables copper-free "click chemistry," a bioorthogonal reaction that allows for the specific labeling of azide-modified biomolecules.

Quantitative Solubility Data

The water solubility of this compound can vary between different commercial suppliers due to slight variations in the chemical structure, purity, and presence of solubility-enhancing modifications like sulfonation or PEGylation. The following table summarizes publicly available quantitative data on the solubility of this compound in various solvents. It is important to note that sonication or gentle warming can aid in the dissolution process.

| Supplier/Product Name | Solvent | Reported Solubility | Notes |

| APExBIO (this compound) | H₂O | ≥8.14 mg/mL | With ultrasonic.[1] |

| GlpBio (this compound) | H₂O | ≥ 10 mg/mL | With ultrasonic.[2] |

| MedchemExpress (DBCO-Sulfo-Cy5) | H₂O | 10 mg/mL | With ultrasonic.[3] |

| APExBIO (this compound) | DMSO | ≥46.5 mg/mL | |

| GlpBio (this compound) | DMSO | 62.5 mg/mL | With ultrasonic.[2] |

| MedchemExpress (DBCO-Sulfo-Cy5) | DMSO | 62.5 mg/mL | With ultrasonic.[3] |

| APExBIO (this compound) | Ethanol | ≥1.94 mg/mL | With gentle warming and ultrasonic. |

Note: The nomenclature "this compound" is often used interchangeably with "Sulfo-Cy5-DBCO" by suppliers, as the sulfonated version is the most common water-soluble form.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired working concentration for various biological experiments.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous dimethyl sulfoxide (DMSO) or nuclease-free water

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Microcentrifuge

-

Pipettes and sterile pipette tips

Procedure:

-

Pre-equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation of moisture onto the product.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO or nuclease-free water to the vial to achieve the desired stock concentration (e.g., 1-10 mM). For aqueous solutions, the use of an ultrasonic bath can aid in dissolution.

-

Dissolution: Vortex the vial for 1-2 minutes to ensure the powder is fully dissolved. If necessary, briefly sonicate the solution in an ultrasonic bath.

-

Centrifugation: Briefly centrifuge the vial to collect the solution at the bottom.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. When stored at -20°C, the stock solution in DMSO is typically stable for at least one month.

Protocol 2: Live Cell Labeling with this compound via Click Chemistry

This protocol outlines a general procedure for labeling the surface of live cells that have been metabolically engineered to express azide groups.

Materials:

-

Azide-modified live cells in culture

-

This compound stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. Ensure the cells have been treated with an azide-containing metabolic precursor (e.g., Ac4ManNAz) to introduce azide groups onto the cell surface glycans.

-

Washing: Gently wash the cells twice with pre-warmed PBS or cell culture medium to remove any residual metabolic precursor.

-

Labeling Reaction: Prepare the labeling solution by diluting the this compound stock solution to the final working concentration (typically in the low micromolar range, e.g., 5-50 µM) in pre-warmed cell culture medium or buffer.

-

Incubation: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time and concentration may need to be determined empirically.

-

Washing: After incubation, remove the labeling solution and wash the cells three to four times with pre-warmed PBS or medium to remove any unbound this compound.

-

Imaging: The labeled cells are now ready for visualization by fluorescence microscopy or analysis by flow cytometry. For Cy5, excitation is typically performed with a laser line around 633 nm or 647 nm, and emission is collected around 670 nm.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental processes involving this compound.

Caption: Workflow for preparing a this compound stock solution and subsequent cell labeling.

Caption: The bioconjugation pathway of this compound with an azide-modified biomolecule.

References

An In-depth Technical Guide to Copper-Free Click Chemistry with Cy5-DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-free click chemistry has emerged as a powerful tool for bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems. At the heart of this technology is the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds rapidly and specifically without the need for cytotoxic copper catalysts. This guide provides a comprehensive technical overview of copper-free click chemistry utilizing the near-infrared fluorescent dye Cyanine5 (Cy5) functionalized with dibenzocyclooctyne (DBCO). Cy5-DBCO offers a robust solution for the fluorescent labeling of azide-modified proteins, nucleic acids, and cells for a wide range of applications in research, diagnostics, and drug development.

The reaction between a DBCO moiety and an azide forms a stable triazole linkage, characterized by its high efficiency and specificity, even in the presence of other reactive functional groups found in biological milieux.[1] The intrinsic ring strain of the DBCO group drives the reaction forward, obviating the need for external catalysts and allowing the conjugation to proceed under mild, physiological conditions.[1] This makes this compound an ideal reagent for live-cell imaging and in vivo studies.

Core Principles of Copper-Free Click Chemistry with this compound

The fundamental principle of this technology lies in the [3+2] cycloaddition reaction between the strained alkyne (DBCO) and an azide. This reaction is highly bioorthogonal, meaning that the reacting partners do not interact with or interfere with biological processes.

The SPAAC Reaction Mechanism

The strain-promoted alkyne-azide cycloaddition is a type of Huisgen 1,3-dipolar cycloaddition. The high ring strain of the cyclooctyne ring in DBCO significantly lowers the activation energy of the reaction, allowing it to proceed spontaneously at room temperature.[1]

Quantitative Data

The efficiency and reliability of this compound in copper-free click chemistry are supported by its favorable spectroscopic and kinetic properties.

Spectroscopic Properties of this compound

Cy5 is a bright, photostable fluorophore that emits in the far-red region of the spectrum, minimizing autofluorescence from biological samples.[2][3]

| Property | Value | Reference |

| Excitation Maximum (λex) | ~646 nm | |

| Emission Maximum (λem) | ~662 - 670 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.2 | |

| pH Sensitivity | Fluorescence is stable between pH 4 and 10 |

Reaction Kinetics

The kinetics of the SPAAC reaction are a critical factor, particularly for in vivo applications or when labeling low-abundance targets. The reaction between DBCO and azides is characterized by a high second-order rate constant.

| Reactants | Second-Order Rate Constant (k₂) | Solvent | Reference |

| DBCO and Benzyl Azide | ~0.1 - 0.31 M⁻¹s⁻¹ | Acetonitrile/Water | |

| DBCO and Phenyl Azide | ~0.033 M⁻¹s⁻¹ | Acetonitrile/Water | |

| BCN and Benzyl Azide | ~0.07 M⁻¹s⁻¹ | Acetonitrile/Water |

Note: The reaction rate can be influenced by the specific azide-containing molecule and the reaction conditions.

Stability of this compound and Conjugates

The stability of the this compound reagent and the resulting bioconjugate is crucial for reproducible and reliable experimental outcomes.

| Component | Condition | Stability | Reference |

| DBCO-modified IgG | 4°C or -20°C | Loses ~3-5% reactivity over 4 weeks | |

| Cy5 dye | pH 3.5 - 8.3 | Fluorescence is stable | |

| Cy5 dye | pH > 8.0 | Potential for degradation | |

| Cy5 conjugates | Serum (37°C) | Stable for at least 24 hours | |

| DBCO-NHS ester (in DMSO) | -20°C | Stable for 2-3 months |

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below.

Protocol 1: Labeling of Antibodies with this compound

This protocol describes the labeling of an azide-modified antibody with this compound.

Materials:

-

Azide-modified antibody (in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0

-

Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or spin desalting column (7K MWCO)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris) or sodium azide, it must be exchanged into an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.

-

This can be achieved by dialysis or using a spin desalting column.

-

-

This compound Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Adjust the pH of the antibody solution to 8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

-

Add the this compound stock solution to the antibody solution to achieve a 10-20 fold molar excess of the dye.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Labeled Antibody:

-

Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column or a spin desalting column.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization of the Conjugate:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~650 nm (for Cy5).

-

The DOL can be calculated using the following formula: DOL = (A_max of Cy5 / ε_Cy5) / (A_280 - (A_max of Cy5 × CF) / ε_antibody) Where:

-

A_max is the absorbance at the respective maximum.

-

ε is the molar extinction coefficient.

-

CF is the correction factor for the absorbance of Cy5 at 280 nm (typically ~0.05 for Cy5).

-

-

Protocol 2: Cell Surface Labeling and Flow Cytometry Analysis

This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to express azide groups.

Materials:

-

Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz)

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

FACS Buffer (PBS with 2% FBS and 1 mM EDTA)

-

Flow cytometer

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of an appropriate concentration of an azide-containing sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for the incorporation of azide groups into cell surface glycans.

-

-

Cell Preparation:

-

Harvest the cells and wash them twice with ice-cold PBS to remove any unreacted azide sugar.

-

Resuspend the cells in FACS buffer at a concentration of 1x10⁶ cells/mL.

-

-

Click Reaction:

-

Add this compound to the cell suspension to a final concentration of 10-50 µM.

-

Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

-

-

Washing:

-

Wash the cells three times with FACS buffer to remove excess this compound.

-

-

Flow Cytometry Analysis:

-

Resuspend the labeled cells in an appropriate volume of FACS buffer.

-

Analyze the cells on a flow cytometer using the appropriate laser (e.g., 633 nm or 640 nm) and emission filter for Cy5.

-

Conclusion

Copper-free click chemistry with this compound provides a versatile and powerful platform for the fluorescent labeling of biomolecules. Its high specificity, rapid kinetics, and biocompatibility make it an invaluable tool for a wide array of applications, from fundamental biological research to the development of novel diagnostics and therapeutics. By following the detailed protocols and understanding the quantitative aspects outlined in this guide, researchers can effectively harness the potential of this advanced bioconjugation technology.

References

Cy5-DBCO for Beginners in Bioconjugation: An In-depth Technical Guide

For researchers, scientists, and drug development professionals venturing into bioconjugation, Cy5-DBCO stands out as a powerful tool for fluorescently labeling biomolecules. This guide provides a comprehensive overview of its core principles, applications, and detailed protocols to facilitate its successful implementation in your research.

At its core, this compound is a molecule combining a bright, far-red cyanine 5 (Cy5) fluorophore with a dibenzocyclooctyne (DBCO) group.[1][2][3] This unique structure allows for a highly specific and efficient labeling reaction known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][4] This reaction is "bioorthogonal," meaning it occurs within a biological system without interfering with native biochemical processes. The DBCO group reacts specifically with an azide group to form a stable triazole linkage, covalently attaching the Cy5 dye to the target biomolecule. This copper-free approach is particularly advantageous for in vivo studies and labeling sensitive biological samples, as it avoids the cytotoxicity associated with copper catalysts used in traditional click chemistry.

Core Properties and Quantitative Data

The Cy5 fluorophore exhibits strong absorption and emission in the far-red region of the spectrum, making it ideal for applications where minimizing autofluorescence from biological samples is crucial. Its fluorescence is also notably stable across a wide pH range (pH 4 to 10). Key quantitative data for this compound and its variants are summarized below for easy comparison.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 646 - 650 nm | |

| Emission Maximum (λem) | 661 - 671 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.2 | |

| Molecular Weight | ~1009.22 g/mol (for Sulfo-Cy5-DBCO) | |

| Solubility | Water, DMSO, DMF |

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The high reactivity of the DBCO group is driven by the significant ring strain within the eight-membered cyclooctyne ring. This strain is released upon the [3+2] cycloaddition reaction with an azide, providing the thermodynamic driving force for the reaction to proceed efficiently without the need for a catalyst.

Experimental Protocols

Successful bioconjugation with this compound relies on carefully planned and executed experimental protocols. Below are detailed methodologies for labeling common biomolecules.

General Workflow for Bioconjugation

The overall process for labeling a biomolecule with this compound follows a general workflow, starting with the introduction of an azide group onto the target molecule, followed by the click reaction with this compound, and finally, purification of the conjugate.

References

basic properties of Cy5-DBCO fluorescent dye

An In-depth Technical Guide to Cy5-DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties and applications of this compound, a near-infrared fluorescent dye widely utilized in biological research and drug development. It is engineered for highly specific and efficient labeling of biomolecules through copper-free click chemistry.

Core Physicochemical Properties

This compound combines the far-red fluorescent properties of the Cyanine5 (Cy5) fluorophore with the reactivity of a dibenzocyclooctyne (DBCO) group. The DBCO moiety enables covalent labeling of azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a biocompatible "click" reaction that does not require a cytotoxic copper catalyst[1][2][3][4][5]. Several variants of this compound exist, primarily differing in their molecular weight and the presence of sulfo groups, which enhance water solubility.

Quantitative Data Summary

The properties of this compound can vary slightly between manufacturers and specific formulations (e.g., standard vs. sulfonated). The following tables summarize the key quantitative data.

Table 1: General Properties of Common this compound Variants

| Property | Value | Source(s) |

| Molecular Formula | C₅₂H₅₆N₄O₁₁S₃ (Sulfo-Cy5-DBCO) | |

| C₅₃H₅₉F₆N₄O₂P | ||

| C₆₄H₈₆N₆O₁₁S₃ | ||

| C₅₀H₅₃ClN₄O₂ | ||

| Molecular Weight | 1009.22 g/mol (Sulfo-Cy5-DBCO) | |

| 929.05 g/mol | ||

| 1211.60 g/mol | ||

| 777.5 g/mol | ||

| CAS Number | 1564286-24-3 (Sulfo-Cy5-DBCO) | |

| 2360411-64-7 | ||

| 2182601-72-3 | ||

| Appearance | Blue solid |

Table 2: Spectroscopic Properties

| Property | Value | Source(s) |

| Excitation Maximum (λ_abs_) | 646 - 650 nm | |

| Emission Maximum (λ_em_) | 661 - 671 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 L·mol⁻¹·cm⁻¹ | |

| Quantum Yield (Φ) | ~0.2 - 0.28 | |

| Recommended Laser Lines | 633 nm, 635 nm, 647 nm |

Table 3: Solubility and Storage

| Property | Details | Source(s) |

| Solubility | Good solubility in DMSO and DMF. | |

| Water solubility is significantly enhanced in sulfonated (Sulfo-Cy5-DBCO) versions. | ||

| Storage Conditions | Store at -20°C, desiccated and protected from light. | |

| Stock Solution Stability | At -80°C, stable for up to 6 months; at -20°C, stable for up to 1 month. Protect from light. |

Mechanism of Action and Logical Workflow

This compound functions through the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The DBCO group is a strained cyclooctyne that reacts specifically and efficiently with an azide group to form a stable triazole linkage. This reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, and proceeds rapidly at physiological temperatures and pH without a copper catalyst.

Caption: Logical relationship of this compound's core components and its primary application.

Experimental Protocols

The following are generalized protocols for common applications of this compound. Optimization may be required for specific experimental systems.

General Protocol for Labeling Azide-Modified Proteins

This protocol outlines the steps for conjugating this compound to a protein that has been metabolically or chemically modified to contain an azide group.

1. Reagent Preparation:

- Prepare a stock solution of this compound (e.g., 5-10 mM) in anhydrous DMSO or DMF. Store any unused stock solution at -20°C or -80°C, protected from light.

- Prepare the azide-modified protein in a reaction buffer such as PBS, pH 7.2-7.6.

2. Conjugation Reaction:

- Add a 10- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution. The final concentration of organic solvent (DMSO/DMF) should ideally be kept below 10% to maintain protein stability.

- Incubate the reaction for 2 to 4 hours at room temperature or overnight at 4°C, protected from light. Reaction times can be as short as 30-60 minutes depending on the reactivity of the azide.

3. Purification of the Conjugate:

- Remove unreacted this compound dye from the labeled protein using size-exclusion chromatography (e.g., a desalting column like a Glen Gel-Pak™), dialysis, or spin filtration.

- For smaller amounts, excess dye can be quenched and removed by reacting with an azide-functionalized agarose resin, followed by centrifugation.

4. Characterization:

- Confirm labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

- Analyze the conjugate using SDS-PAGE and in-gel fluorescence scanning to confirm covalent attachment.

Protocol for Live Cell Surface Labeling

This protocol is for labeling live cells that have incorporated azide-containing sugars (e.g., Ac₄ManNAz) into their surface glycans.

1. Metabolic Labeling:

- Culture cells in an appropriate medium containing an azide-derivatized metabolite (e.g., 50 µM Ac₄ManNAz).

- Incubate for 1 to 3 days to allow for incorporation into cell surface glycans.

2. Cell Preparation:

- Gently wash the cells twice with a pre-warmed buffer (e.g., PBS containing 1% FBS) to remove unincorporated azide sugars.

3. Click Reaction:

- Prepare a working solution of this compound (e.g., 20-50 µM) in a serum-free medium or appropriate buffer.

- Incubate the cells with the this compound solution for 30 to 60 minutes at 37°C, protected from light.

4. Washing and Imaging:

- Wash the cells three to four times with buffer to remove unreacted dye.

- The cells can now be imaged using fluorescence microscopy or analyzed by flow cytometry. For fixed-cell imaging, proceed with a standard fixation protocol (e.g., 4% paraformaldehyde for 15-20 minutes).

Visualized Workflows

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Workflow

This diagram illustrates the fundamental reaction between an azide-modified biomolecule and this compound.

Caption: Workflow for labeling an azide-modified biomolecule using this compound via SPAAC.

Live Cell Labeling and Imaging Workflow

This diagram shows the sequential process of metabolically engineering a cell surface with azides, followed by fluorescent labeling with this compound.

Caption: Experimental workflow for live cell surface labeling with this compound.

References

- 1. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 2. Cyanine 5, SE | Fluorescent Dyes: R&D Systems [rndsystems.com]

- 3. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 5. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to Cy5-DBCO: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-DBCO, a fluorescent probe widely utilized in bioorthogonal chemistry. We will delve into the various structures of this compound, their chemical and physical properties, and detailed protocols for their application in labeling biomolecules such as proteins, oligonucleotides, and cell surfaces.

Introduction to this compound and Copper-Free Click Chemistry

This compound is a molecule that combines the far-red fluorescent dye Cyanine 5 (Cy5) with a dibenzocyclooctyne (DBCO) moiety. The DBCO group is central to its function, enabling it to react with azide-functionalized molecules through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction, a cornerstone of "click chemistry," is highly efficient and bioorthogonal, meaning it proceeds readily in complex biological environments without interfering with native biochemical processes. A key advantage of the DBCO-azide reaction is that it does not require a cytotoxic copper(I) catalyst, making it ideal for applications involving living cells and in vivo studies.[1][2]

Chemical Structure and Variants of this compound

The term "this compound" can refer to several structurally distinct molecules offered by various suppliers. These variants differ primarily in the linker connecting the Cy5 dye to the DBCO group, and the presence or absence of sulfonate groups which enhance water solubility. It is crucial for researchers to be aware of these differences as they can impact the molecule's solubility, reactivity, and overall performance in specific applications.

Below are three common variants of this compound:

-

This compound (Standard) : This version typically features a straightforward linker between the Cy5 core and the DBCO group.

-

This compound (Alternative Linker/Counterion) : This variant may have a different linker structure or a hexafluorophosphate counterion instead of chloride.

-

Chemical Formula: C₅₃H₅₉F₆N₄O₂P

-

Molecular Weight: Approximately 929.03 g/mol

-

Structure:

Image Source: Lumiprobe

-

-

Sulfo-Cy5-DBCO : This variant incorporates one or more sulfonate (-SO₃⁻) groups, significantly increasing its hydrophilicity. This is particularly advantageous for reactions in aqueous buffers and for reducing non-specific binding of conjugates.

-

Chemical Formula: C₆₄H₈₆N₆O₁₁S₃

-

Molecular Weight: Approximately 1211.60 g/mol

-

Structure:

Image Source: Sigma-Aldrich

-

Quantitative Data

The photophysical properties of this compound are critical for its use as a fluorescent probe. The following table summarizes key quantitative data for a common variant. Note that specific values may vary slightly between different structural variants and suppliers.

| Property | Value | Reference |

| Chemical Formula | C₅₂H₅₆N₄O₁₁S₃ (Sulfo-variant) | |

| Molecular Weight | 1009.2 g/mol (Sulfo-variant) | |

| Excitation Maximum (λabs) | ~647 nm | |

| Emission Maximum (λem) | ~655 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | |

| Recommended Laser Line | 633 nm or 647 nm | |

| Solubility | Good in water, DMSO, DMF (Sulfo-variant) | |

| Storage Conditions | -20°C, protected from light |

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins, oligonucleotides, and cell surfaces with this compound.

Protein Labeling

This protocol outlines the general steps for conjugating this compound to a protein that has been functionalized with an azide group.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound (dissolved in DMSO to a stock concentration of 1-10 mM)

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

Procedure:

-

Prepare the Protein Solution: Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.

-

Reaction Setup: Add a 2-4 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking. Protect the reaction from light.

-

Purification: Remove the unreacted this compound and any byproducts by size-exclusion chromatography. Collect the fractions containing the labeled protein.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (~650 nm).

Oligonucleotide Labeling

This protocol describes the labeling of an azide-modified oligonucleotide with this compound.

Materials:

-

Azide-modified oligonucleotide

-

This compound (dissolved in DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification reagents (e.g., acetone for precipitation, or an HPLC system)

Procedure:

-

Dissolve Oligonucleotide: Dissolve the azide-modified oligonucleotide in the reaction buffer.

-

Reaction Setup: Add a 3-5 fold molar excess of this compound to the oligonucleotide solution.

-

Incubation: Incubate the reaction for 2-6 hours at room temperature or overnight at 4°C, protected from light.

-

Purification:

-

Acetone Precipitation: Add at least 4 volumes of cold acetone to the reaction mixture. Incubate at -20°C for 20 minutes, then centrifuge to pellet the labeled oligonucleotide. Wash the pellet with 70% ethanol.

-

HPLC Purification: Alternatively, purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis: Analyze the purity of the labeled oligonucleotide by techniques such as polyacrylamide gel electrophoresis (PAGE).

Cell Surface Labeling

This protocol details the labeling of cell surface glycans that have been metabolically engineered to express azide groups.

Materials:

-

Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz)

-

This compound

-

Cell culture medium or buffer (e.g., HBSS or PBS)

-

Fixation solution (optional)

Procedure:

-

Metabolic Labeling: Culture the cells in a medium containing an appropriate concentration of an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for the incorporation of azide groups into cell surface glycans.

-

Prepare Staining Solution: Dilute this compound to the desired final concentration (e.g., 20-50 µM) in a suitable buffer like HBSS.

-

Cell Staining: Wash the metabolically labeled cells with buffer and then incubate them with the this compound staining solution for 15-30 minutes at 37°C.

-

Washing: Wash the cells multiple times with buffer to remove any unbound this compound.

-

Analysis: The cells can then be analyzed by fluorescence microscopy or flow cytometry. If required, the cells can be fixed after the staining procedure.

Visualizing the Workflow and Signaling Pathways

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for labeling an azide-modified biomolecule with this compound.

Caption: A generalized workflow for the bioconjugation of this compound to an azide-modified biomolecule.

Signaling Pathway Illustration

The application of this compound often involves the metabolic labeling of cell surface glycans. The following diagram illustrates the logical relationship in this process.

Caption: Logical flow of metabolic glycoengineering and subsequent fluorescent labeling with this compound.

This technical guide provides a solid foundation for researchers and scientists working with this compound. By understanding the different available structures and following the detailed protocols, users can effectively employ this powerful tool for a wide range of applications in chemical biology and drug development.

References

- 1. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cy5 DBCO | C50H53ClN4O2 | CID 129627653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cy5 DBCO, 2182601-72-3 | BroadPharm [broadpharm.com]

A Technical Guide to Cy5-DBCO Applications in Cell Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Cyanine5-Dibenzocyclooctyne (Cy5-DBCO) in cell labeling. Leveraging the principles of bioorthogonal click chemistry, this compound has emerged as a powerful tool for the specific and efficient fluorescent tagging of live cells and biomolecules. This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, quantitative data for optimizing labeling procedures, and visual workflows to facilitate the integration of this technology into research and development pipelines.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a fluorescent probe that utilizes a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This bioorthogonal reaction allows for the highly specific covalent labeling of azide-modified biomolecules in complex biological environments without interfering with native cellular processes.[3] The core principle involves a two-step process: first, the metabolic incorporation of an azide-containing precursor into cellular components, and second, the specific reaction of the azide with the DBCO moiety of this compound to form a stable triazole linkage.[4][5]

The Cy5 fluorophore is a far-red dye with an excitation maximum around 650 nm and an emission maximum around 670 nm, making it well-suited for biological imaging due to reduced autofluorescence from cells and tissues at these longer wavelengths.

Core Applications in Cell Labeling

The versatility of the this compound labeling strategy enables a wide range of applications in cell biology and drug development, including:

-

Live Cell Imaging and Tracking: Enables the visualization and tracking of labeled cells in vitro and in vivo.

-

Flow Cytometry: Allows for the quantification and sorting of labeled cell populations.

-

Targeted Drug Delivery: Facilitates the targeted delivery of therapeutic agents to specific cell populations.

-

In Vivo Imaging: The near-infrared properties of Cy5 are advantageous for deep-tissue imaging in animal models.

-

Studying Cellular Dynamics: Can be used to label specific cellular components to study their trafficking and interactions.

Experimental Protocols

Metabolic Labeling of Cells with Azide Sugars

This protocol describes the metabolic incorporation of azide groups onto the surface of mammalian cells using an azide-modified sugar, such as N-azidoacetyl-D-mannosamine (Ac4ManNAz).

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

N-azidoacetyl-D-mannosamine (Ac4ManNAz)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in the desired culture vessel and allow them to adhere and grow overnight.

-

Prepare a stock solution of Ac4ManNAz in a suitable solvent (e.g., DMSO or sterile PBS).

-

Remove the existing medium from the cells and replace it with a fresh medium containing the desired final concentration of Ac4ManNAz. Optimal concentrations may vary depending on the cell type but typically range from 25 to 100 µM.

-

Incubate the cells for 1 to 3 days at 37°C in a 5% CO2 incubator to allow for metabolic incorporation of the azide sugar.

-

After incubation, wash the cells twice with pre-warmed PBS to remove any unreacted Ac4ManNAz. The cells are now ready for labeling with this compound.

This compound Labeling for Fluorescence Microscopy

This protocol details the labeling of azide-modified cells with this compound for subsequent imaging by fluorescence microscopy.

Materials:

-

Azide-labeled cells (from Protocol 3.1)

-

This compound

-

Serum-free cell culture medium or PBS with 1% FBS

-

Formaldehyde or other suitable fixative (optional)

-

DAPI or other nuclear counterstain (optional)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution to the desired final concentration (typically 5 to 50 µM) in serum-free medium or PBS with 1% FBS.

-

Incubate the azide-labeled cells with the this compound solution for 30 to 60 minutes at 37°C, protected from light.

-

Wash the cells three to four times with PBS containing 1% FBS to remove unbound this compound.

-

(Optional) Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

-

(Optional) Counterstain the cell nuclei with DAPI for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm).

This compound Labeling for Flow Cytometry

This protocol outlines the procedure for labeling azide-modified cells with this compound for analysis by flow cytometry.

Materials:

-

Azide-labeled cells (from Protocol 3.1)

-

This compound

-

FACS buffer (PBS containing 2% FBS and 1 mM EDTA)

-

Trypsin-EDTA (for adherent cells)

Procedure:

-

For adherent cells, detach them using Trypsin-EDTA. Resuspend the cells in FACS buffer. For suspension cells, pellet them by centrifugation and resuspend in FACS buffer.

-

Prepare the this compound labeling solution at the desired concentration in FACS buffer.

-

Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 37°C, protected from light.

-

Wash the cells twice with FACS buffer to remove excess this compound.

-

Resuspend the cells in an appropriate volume of FACS buffer.

-

Analyze the labeled cells on a flow cytometer using the appropriate laser and filter set for Cy5.

Quantitative Data Summary

The efficiency and specificity of this compound labeling can be influenced by several factors. The following tables summarize key quantitative data from various studies to aid in experimental optimization.

| Parameter | Cell Type | Reagent & Concentration | Incubation Time | Outcome | Reference |

| Metabolic Labeling | A549, KB, U87MG, MCF-7, MDA-MB-468, MDA-MB-436 | Ac4ManNAz (up to 100 µM) | 3 days | Successful azide group generation on all cell types. | |

| Dendritic Cells (DC2.4) | Ac4ManAz (various concentrations) | 3 days | Dose-dependent increase in azide-positive cells. | ||

| Adipocytes (3T3-L1) | Ac4ManNAz (50 µM) | 72 hours | Significant increase in Cy5 signal after DBCO labeling. | ||

| This compound Labeling | N3-labeled A549 cells | DBCO-Cy5 (0 to 100 µM) | Not specified | Dose-dependent increase in bound DBCO-Cy5. | |

| Azide-labeled LS174T cells | DBCO-Cy5 (50 µM) | 1 hour | Strong Cy5 fluorescence observed. | ||

| Azide-labeled RAW264.7 cells | DBCO–Cy5 (20 µM) | 1 hour | Successful labeling for confocal microscopy. | ||

| In Vivo Labeling | Azide-labeled cells in mouse liver | DBCO-Cy5 (intravenous injection) | 4 hours post-injection | Considerable fluorescence signal detected in the liver. | |

| Azide-labeled LS174T tumors in mice | DBCO–Cy5 (5 mg/kg, i.v.) | 48 hours post-injection | Approximately five-fold higher Cy5 fluorescence in tumors compared to controls. |

| Parameter | Value/Observation | Conditions | Reference |

| Labeling Efficiency | ~100% | In vitro metabolic labeling followed by DBCO-Cy5 reaction. | |

| Cytotoxicity | No apparent cytotoxicity | DBCO-Cy5 concentrations up to 100 µM in vitro. | |

| Signal Retention | Azide groups retained for at least 3 days in vitro and in vivo. | Post-metabolic labeling. | |

| Photostability | Cy5 photostability can be enhanced by proximity to silver nanoparticles. | In vitro study with Cy5-labeled DNA. | |

| Signal-to-Noise Ratio | Can be improved by optimizing microscope settings and using appropriate filters. | General fluorescence microscopy principles. |

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical principles and experimental workflows described in this guide.

Conclusion

This compound, in conjunction with metabolic labeling strategies, offers a robust and versatile platform for the fluorescent labeling of living cells. The bioorthogonal nature of the SPAAC reaction ensures high specificity and biocompatibility, making it an invaluable tool for a wide array of applications in fundamental cell biology research and preclinical drug development. By carefully considering the experimental parameters outlined in this guide, researchers can effectively implement this technology to gain deeper insights into complex biological systems.

References

- 1. Cy5 DBCO, surface labeling of live cells | GeneCopoeia™ [genecopoeia.com]

- 2. abpbio.com [abpbio.com]

- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Cy5-DBCO in Fluorescence Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-dibenzocyclooctyne (Cy5-DBCO), a fluorescent probe widely utilized in fluorescence microscopy for the detection of azide-modified biomolecules. Its application in copper-free click chemistry has made it an invaluable tool for live-cell imaging and in vivo studies.

Core Principles and Applications

This compound is a near-infrared fluorescent dye attached to a dibenzocyclooctyne (DBCO) group.[1][2] The DBCO moiety allows for a highly specific and efficient reaction with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] This "click chemistry" reaction is bio-orthogonal, meaning it occurs efficiently under physiological conditions without interfering with native biological processes. A key advantage of the SPAAC reaction is that it does not require a cytotoxic copper catalyst, making it ideal for labeling and tracking biomolecules in living cells and organisms.

The Cy5 fluorophore exhibits excitation and emission maxima in the far-red region of the spectrum, which minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio in imaging experiments. Its fluorescence is also stable over a wide pH range (pH 4 to 10). These properties make this compound a robust probe for various fluorescence microscopy applications, including:

-

Cell Surface Labeling: Specifically targeting and visualizing azide-modified glycans, proteins, or other molecules on the surface of live cells.

-

In Vivo Imaging: Tracking labeled cells or biomolecules within a living organism.

-

Metabolic Labeling: Detecting newly synthesized biomolecules by introducing azide-containing metabolic precursors.

Physicochemical and Spectroscopic Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~646 - 649 nm | |

| Emission Maximum (λem) | ~670 - 671 nm | |

| Molar Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | |

| Molecular Weight | ~1009.22 - 1211.60 g/mol | |

| Solubility | Water, DMSO, DMF | |

| Appearance | Blue solid | |

| Storage Conditions | -20°C, desiccated and protected from light. |

Experimental Protocols

Below are detailed methodologies for the use of this compound in fluorescence microscopy, focusing on the labeling of azide-modified cells.

I. Preparation of Reagents

-

This compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO to prepare a stock solution of 10-20 mM.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

-

Working Solution:

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentration (typically 5-50 µM) in a suitable buffer (e.g., PBS or serum-free media).

-

The optimal concentration should be determined empirically for each cell type and experimental setup.

-

II. Metabolic Labeling of Cells with Azide Sugars (Optional)

This step is necessary to introduce azide groups onto the cell surface glycans.

-

Culture cells to the desired confluency in a suitable growth medium.

-

Replace the normal growth medium with a medium containing an azide-functionalized monosaccharide (e.g., Ac4ManNAz for sialic acid metabolic labeling) at a concentration of 25-50 µM.

-

Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azide sugar into the cell surface glycoconjugates.

III. This compound Labeling of Azide-Modified Cells

-

After the metabolic labeling period, gently wash the cells twice with warm PBS or serum-free medium to remove any unincorporated azide sugar.

-

Add the freshly prepared this compound working solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Following incubation, wash the cells three to four times with warm PBS or serum-free medium to remove any unbound this compound.

IV. Cell Fixation and Counterstaining (Optional)

-

If the experimental design requires fixed cells, incubate the labeled cells with a 4% paraformaldehyde solution in PBS for 15-20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

To visualize the nuclei, you can counterstain with a nuclear dye such as DAPI. Incubate the cells with a DAPI solution for 5-10 minutes.

-

Wash the cells twice with PBS.

V. Fluorescence Microscopy Imaging

-

Mount the coverslips with an appropriate mounting medium.

-

Visualize the labeled cells using a fluorescence microscope equipped with filters suitable for Cy5 (Excitation: ~620-650 nm; Emission: ~660-700 nm). A confocal microscope is often recommended for optimal imaging of Cy5.

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Caption: A flowchart illustrating the key steps in labeling azide-modified cells with this compound for fluorescence microscopy.

References

The Insider's Guide to Cy5-DBCO: Illuminating Biomolecules in Living Cells

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, the ability to visualize and track specific biomolecules in their native, living environment is paramount. This technical guide delves into the core of a powerful tool that has revolutionized live-cell imaging: Cy5-DBCO. This cyanine-based fluorescent probe, armed with a dibenzocyclooctyne (DBCO) group, enables the precise and efficient labeling of biomolecules through a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide will provide an in-depth understanding of its mechanism, detailed experimental protocols, and a quantitative look at its performance, empowering researchers to effectively harness the capabilities of this compound in their quest to unravel complex biological processes.

The Power of Bioorthogonal Chemistry: The SPAAC Reaction

At the heart of this compound's utility lies the principle of bioorthogonal chemistry—chemical reactions that can occur within living systems without interfering with native biochemical processes. This compound participates in a specific type of bioorthogonal reaction called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The DBCO moiety is a cyclooctyne, a ring of eight carbon atoms containing a triple bond. The inherent ring strain in this structure makes the alkyne highly reactive towards azides. When a this compound molecule encounters a biomolecule that has been metabolically or genetically engineered to carry an azide group (-N3), a rapid and highly specific cycloaddition reaction occurs. This reaction, often referred to as "click chemistry," forms a stable triazole linkage, covalently attaching the bright, far-red fluorescent Cy5 dye to the target biomolecule. A key advantage of SPAAC is that it proceeds efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[1][2]

Figure 1. Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Illuminating the Cellular Landscape: Applications of this compound

The versatility of the SPAAC reaction allows for the labeling and tracking of a wide array of biomolecules in living cells, providing invaluable insights into their dynamics, localization, and function.

-

Glycan Labeling: One of the most common applications is the visualization of glycans. Cells are incubated with unnatural sugar precursors carrying an azide group, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).[1][3] These azido-sugars are metabolized and incorporated into the glycan structures on the cell surface. Subsequent addition of this compound leads to specific labeling of these newly synthesized glycans, enabling the study of glycosylation dynamics, cell-cell interactions, and changes in the glycome associated with disease states.[3]

-

Protein Labeling: Site-specific labeling of proteins can be achieved by incorporating non-canonical amino acids containing an azide or alkyne group into the protein of interest using genetic code expansion techniques. This allows for the precise attachment of this compound to a specific location on the protein, facilitating studies of protein trafficking, localization, and protein-protein interactions.

-

Nucleic Acid Labeling: While less common in live cells due to potential reduction of the azide group, methods for labeling nucleic acids with bioorthogonal handles are emerging. This could open up avenues for real-time tracking of DNA replication or RNA transcription and localization.

-

Virus Tracking: The entry and trafficking of viruses within host cells can be visualized by labeling viral components with azides and then reacting them with this compound. This provides a powerful tool to dissect the mechanisms of viral infection.

A Practical Guide: Experimental Protocols

The success of any labeling experiment hinges on a well-designed and executed protocol. Below are detailed methodologies for key experiments using this compound.

Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz and this compound Staining

This protocol describes the labeling of sialoglycans on the surface of cultured mammalian cells.

Materials:

-

Mammalian cells of interest (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium

-

Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound

-

Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)

-

Nuclear counterstain (e.g., DAPI) (optional)

-

Glass-bottom dishes or imaging slides

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.

-

Metabolic Labeling:

-

Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).

-

Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line. A lower concentration (e.g., 10 µM) is often sufficient and minimizes potential cellular perturbations.

-

Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO2).

-

-

Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.

-

This compound Staining (Live-Cell Imaging):

-

Prepare a working solution of this compound in serum-free medium or PBS at a final concentration of 10-20 µM.

-

Incubate the cells with the this compound solution for 30-60 minutes at 37°C, protected from light.

-

Gently wash the cells two to three times with pre-warmed PBS or imaging medium.

-

Proceed with live-cell imaging.